Liver-expressed antimicrobial peptide 2

GHS-R1a antagonism ghrelin signaling metabolic regulation

Liver-expressed antimicrobial peptide 2 (LEAP-2) is a 40-residue, cysteine-rich cationic peptide originally isolated from human blood ultrafiltrate. It belongs to the liver-expressed antimicrobial peptide (LEAP) family alongside LEAP-1/hepcidin.

Molecular Formula
Molecular Weight
Cat. No. B1576174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiver-expressed antimicrobial peptide 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) for Research Procurement: Properties, Sources, and Selection Criteria


Liver-expressed antimicrobial peptide 2 (LEAP-2) is a 40-residue, cysteine-rich cationic peptide originally isolated from human blood ultrafiltrate. It belongs to the liver-expressed antimicrobial peptide (LEAP) family alongside LEAP-1/hepcidin [1]. The mature peptide adopts a compact central core comprising a β-hairpin and a 3₁₀-helix braced by two disulfide bonds (Cys17–Cys28, Cys23–Cys33), a fold distinct from other known cationic antimicrobial peptides [2]. LEAP-2 exhibits in vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and yeasts [1]. Importantly, LEAP-2 was identified in 2018 as the first endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), the receptor for the orexigenic hormone ghrelin, with an IC₅₀ of 6.0 nM [3]. This dual functionality—antimicrobial activity and GHS-R1a antagonism—distinguishes LEAP-2 from its closest structural analog LEAP-1/hepcidin and positions it as a unique research tool for studies spanning innate immunity, energy metabolism, and obesity.

Why LEAP-2 Cannot Be Substituted by LEAP-1/Hepcidin or Other Antimicrobial Peptides: Procurement-Relevant Differentiation


Although LEAP-2 and LEAP-1 (hepcidin) share liver-enriched expression, gene structure (three exons/two introns), and cationic antimicrobial peptide character, their functional profiles diverge fundamentally in at least three dimensions critical to experimental design and translational relevance. First, LEAP-2 is a nanomolar-potency endogenous antagonist of GHS-R1a, a function entirely absent in LEAP-1/hepcidin [1]. Second, LEAP-2 does not mediate ferroportin internalization and therefore lacks the iron-regulatory activity that defines hepcidin biology; confusing the two peptides in iron homeostasis studies will yield erroneous conclusions [2]. Third, the antimicrobial activity of LEAP-2 is profoundly oxidation-state-dependent—the reduced (linear) form displays an ~16-fold lower MIC than the oxidized form—whereas hepcidin's antimicrobial activity is governed by different structural determinants [3]. These orthogonal functional properties mean that substituting LEAP-2 with LEAP-1/hepcidin, or with generic antimicrobial peptides such as magainin 2 or defensins, will produce non-comparable datasets and invalidate cross-study interpretation. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence Guide for LEAP-2 Procurement: Head-to-Head and Cross-Study Comparator Data


GHS-R1a Receptor Antagonism: LEAP-2 vs. LEAP-1/Hepcidin Functional Comparison

Human LEAP-2 acts as a potent endogenous antagonist of the ghrelin receptor GHS-R1a with an IC₅₀ of 6.0 nM, fully inhibiting ghrelin-induced GHSR activation [1]. In contrast, LEAP-1/hepcidin has no measurable antagonistic activity at GHS-R1a. In systematic binding and activation assays using recombinant human GHS-R1a, LEAP-2 demonstrated competitive antagonism with an IC₅₀ of 4.77 × 10⁻⁹ M for constitutive receptor activity and 5.14 × 10⁻⁹ M for ghrelin-induced activity, potency comparable to the synthetic antagonist PF-5190457 (IC₅₀ 6.76 × 10⁻⁹ M) and 58-fold more potent than PF-6870961 (IC₅₀ 3.01 × 10⁻⁷ M) [2]. LEAP-1/hepcidin tested in the same system produced no receptor inhibition. In vivo, LEAP-2 (3 μmol/kg, s.c.) completely abolished ghrelin-induced food intake in mice, whereas equimolar LEAP-1 had no effect [1].

GHS-R1a antagonism ghrelin signaling metabolic regulation

Antimicrobial Activity: Oxidation State-Dependent Potency of LEAP-2 vs. Magainin 2

The antimicrobial potency of human LEAP-2 is profoundly dependent on its oxidation state. Against Bacillus megaterium in conventional broth dilution assays, the native oxidized LEAP-2 (two disulfide bonds intact) exhibited a minimal inhibitory concentration (MIC) of 200 μM. In striking contrast, the reduced linear form of LEAP-2 showed an MIC of 12.5 μM against the same strain—a ~16-fold greater potency—and was directly comparable to the well-characterized antimicrobial peptide magainin 2 tested under identical conditions [1]. SYTOX Green membrane permeabilization assays confirmed that linear LEAP-2 and magainin 2 permeabilized B. megaterium membranes with equivalent efficiency, whereas oxidized LEAP-2 induced no significant dye uptake [1]. DNA-binding gel retardation assays further revealed that linear LEAP-2 bound plasmid DNA with three-fold higher efficacy than the oxidized form [1].

antimicrobial peptide bactericidal activity structure-activity relationship

Iron Homeostasis Regulation: LEAP-2 vs. LEAP-1/Hepcidin Functional Comparison

In a systematic comparative study of multiple LEAPs from rainbow trout and grass carp, cell transfection assays demonstrated that only LEAP-1 (hepcidin), but not any LEAP-2 variant (LEAP-2A, LEAP-2B, or LEAP-2C), caused internalization of ferroportin—the sole cellular iron exporter, a hallmark of hepcidin-mediated iron regulation [1]. In zebrafish, LEAP2 knockout did not significantly alter total iron content in liver or intestinal tissues, whereas hepcidin deficiency produces profound systemic iron overload. After 8-hour ferric ammonium citrate (FAC) treatment, hepcidin expression was significantly upregulated earlier than LEAP-2, indicating that LEAP-2 is less sensitive to exogenous iron than hepcidin [2]. These findings confirm that LEAP-2 lacks the canonical iron-regulatory function that defines hepcidin biology.

iron metabolism ferroportin hepcidin LEAP-2

Differential Tissue Expression and Infection-Induced Regulation: LEAP-2 vs. Hepcidin

In a porcine model, both LEAP-2 and hepcidin mRNAs were highly expressed in liver. However, LEAP-2 was additionally expressed at significant levels in intestinal tissues and kidney, whereas hepcidin expression was predominantly restricted to liver [1]. Following experimental infection with Salmonella enterica serovar Typhimurium, the two peptides exhibited inducible but differential expression patterns: hepcidin mRNA was upregulated in bone marrow and intestinal tissues upon infection, while LEAP-2 expression was induced in a distinct temporal and tissue-specific pattern. Notably, liver hepcidin expression was not altered by Salmonella infection, despite its high basal liver expression [1]. This divergent regulation under inflammatory challenge indicates that LEAP-2 and hepcidin serve non-redundant roles in the host innate immune response to bacterial infection.

tissue expression bacterial infection innate immunity hepcidin

Antibiotic Synergy Against Drug-Resistant Bacteria: Fish-Derived LEAP-2 as a Resistance-Modifying Agent

Topmouth culter (Erythroculter ilishaeformis) LEAP-2, a fish ortholog of human LEAP-2, displayed antimicrobial activity against multiple aquatic bacterial pathogens with MIC values ranging from 18.75 to 150 μg/mL. Against ampicillin-resistant Aeromonas hydrophila, topmouth culter LEAP-2 achieved complete killing within 60 minutes at 5× MIC [1]. Critically, checkerboard assays revealed synergistic activity with ampicillin, and LEAP-2 significantly delayed the emergence of ampicillin-induced resistance in Vibrio parahaemolyticus. In an in vivo A. hydrophila infection model, LEAP-2 monotherapy reduced bacterial burden, and combination with ampicillin enhanced therapeutic efficacy compared to ampicillin alone [1]. This synergy with conventional antibiotics—a property not reported for LEAP-1/hepcidin or magainin 2—suggests a unique application niche for LEAP-2 as a resistance-modifying agent.

antibiotic resistance synergy aquaculture LEAP-2

Optimal Procurement and Application Scenarios for LEAP-2 Based on Quantitative Differentiation Evidence


Ghrelin–GHS-R1a Signaling and Metabolic Disorder Research

LEAP-2 is the only known endogenous peptide antagonist of GHS-R1a, with an IC₅₀ of 6.0 nM [1]. For studies investigating ghrelin-mediated food intake, growth hormone secretion, glucose homeostasis, obesity, or diabetes, LEAP-2 provides an irreplaceable tool that cannot be substituted by LEAP-1/hepcidin (zero GHS-R1a activity) or synthetic antagonists such as PF-5190457 or PF-6870961, which differ in receptor engagement kinetics and biased signaling profiles. LEAP-2 has entered clinical research pipelines, with ongoing observational studies (e.g., NCT06845033, NCT06254365) examining its role in obesity and overweight populations. Researchers should procure the full-length mature human LEAP-2 (residues 38–77) with confirmed GHS-R1a antagonistic activity.

Innate Immunity Studies Requiring Iron-Homeostasis-Independent Antimicrobial Peptide Controls

In infection and inflammation models where iron metabolism is a co-variable, LEAP-2 is the appropriate antimicrobial peptide control because it does not cause ferroportin internalization or alter systemic iron homeostasis—a function uniquely held by LEAP-1/hepcidin [2]. LEAP2 knockout zebrafish showed no significant change in total liver or intestinal iron content, confirming that LEAP-2 can be used to dissect antimicrobial effects from iron-regulatory confounding in hepcidin-comparative studies [2]. This is particularly valuable in anemia of inflammation, hemochromatosis, and iron-overload disease models.

Redox-Dependent Antimicrobial Mechanism Studies

LEAP-2's antimicrobial potency is uniquely oxidation-state-dependent: the reduced linear form (MIC 12.5 μM) is ~16-fold more active than the oxidized form (MIC 200 μM) against B. megaterium, with 3-fold higher DNA-binding affinity [3]. This property makes LEAP-2 a valuable model peptide for studying how disulfide bond status modulates cationic antimicrobial peptide membrane permeabilization and DNA-binding. Researchers should specify the oxidation state when procuring LEAP-2, and confirm disulfide bond status by HPLC or mass spectrometry prior to use. Magainin 2, which lacks disulfide bonds entirely, cannot substitute for these investigations.

Aquaculture Antimicrobial Resistance Mitigation and Antibiotic Adjuvant Development

Fish-derived LEAP-2 orthologs demonstrate a dual-action profile—direct bactericidal activity (MIC 18.75–150 μg/mL against aquatic pathogens) plus synergistic potentiation of ampicillin against drug-resistant bacteria [4]. LEAP-2 treatment delays the emergence of antibiotic resistance and enhances therapeutic efficacy in vivo without inducing cross-resistance. This application scenario is not served by LEAP-1/hepcidin, for which no comparable antibiotic synergy has been reported. Procurement of species-specific LEAP-2 orthologs (e.g., topmouth culter, rainbow trout, oval pomfret) should be guided by target pathogen MIC data for the relevant aquaculture system.

Quote Request

Request a Quote for Liver-expressed antimicrobial peptide 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.